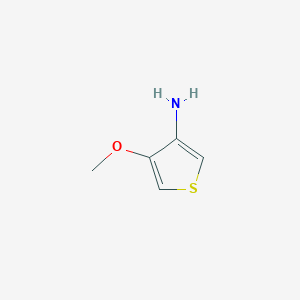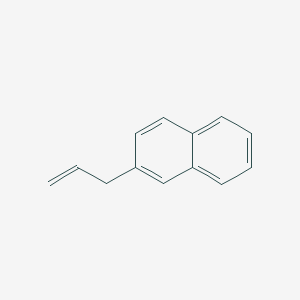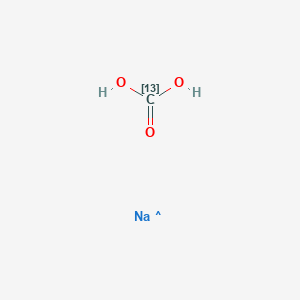
Acide (4-éthoxy-2,3-difluorophényl)boronique
Vue d'ensemble
Description
“(4-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 212386-71-5 . It has a molecular weight of 201.97 . It is usually in the form of a crystal or powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-2,3-difluorophenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds .Physical And Chemical Properties Analysis
“(4-Ethoxy-2,3-difluorophenyl)boronic acid” is a white to almost white powder or crystal . It is soluble in methanol .Applications De Recherche Scientifique
Synthèse Organique
Acide (4-éthoxy-2,3-difluorophényl)boronique: est un réactif précieux en synthèse organique, en particulier dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour la formation de liaisons carbone-carbone, permettant la construction de molécules organiques complexes. La présence des groupes éthoxy et difluoro peut introduire des effets stériques et électroniques qui sont bénéfiques pour la synthèse de produits pharmaceutiques et d'agrochimiques.
Découverte de médicaments
En découverte de médicaments, ce composé sert de brique de base pour le développement de nouveaux agents thérapeutiques. Sa fraction acide boronique est un groupe fonctionnel clé dans la conception des inhibiteurs du protéasome, qui sont utilisés en thérapie anticancéreuse . Le cycle difluorophényle peut potentiellement augmenter la stabilité métabolique des candidats médicaments.
Science des matériaux
La structure unique du composé le rend approprié pour la création de nouveaux matériaux. Par exemple, il peut être utilisé pour synthétiser des semi-conducteurs organiques, qui sont essentiels pour les diodes électroluminescentes organiques (OLED) et les cellules solaires. Les groupes difluoro attracteurs d'électrons peuvent moduler les propriétés électroniques des matériaux résultants .
Catalyse
This compound: peut agir comme un ligand pour les catalyseurs de métaux de transition. Ces catalyseurs sont cruciaux dans diverses transformations chimiques, notamment les réactions d'oxydation et de réduction. Le rôle du ligand est de stabiliser le centre métallique et d'améliorer sa réactivité .
Études biologiques
Ce composé peut être utilisé pour étudier les systèmes biologiques. Les acides boroniques ont la capacité de former des liaisons covalentes réversibles avec les sucres et autres diols, ce qui est utile dans le développement de capteurs de surveillance du glucose, essentiels pour la gestion du diabète .
Chimie environnementale
Le groupe acide boronique peut se lier à diverses espèces organiques et inorganiques, ce qui le rend utile pour les applications de nettoyage environnemental. Il peut être incorporé dans des polymères ou d'autres matériaux conçus pour capturer les polluants ou les métaux lourds de l'eau ou du sol .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme agent de dérivatisation pour la détection des polyols et des glucides. La fraction acide boronique forme des complexes avec ces composés, qui peuvent ensuite être détectés par chromatographie ou spectroscopie .
Études de fluorescence
La structure du composé permet le développement potentiel de sondes fluorescentes. Lorsqu'il est incorporé dans une molécule plus grande, le cycle difluorophényle pourrait contribuer aux propriétés de fluorescence, qui peuvent être exploitées dans les applications d'imagerie et de diagnostic .
Safety and Hazards
This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Continue rinsing) .
Mécanisme D'action
Target of Action
The primary target of (4-Ethoxy-2,3-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Ethoxy-2,3-difluorophenyl)boronic acid, is a key step in the synthesis of various organic compounds . This reaction affects the carbon-carbon bond formation pathway, leading to the production of chemically differentiated fragments .
Pharmacokinetics
It’s also soluble in organic solvents such as ethanol , which could potentially influence its bioavailability.
Result of Action
The action of (4-Ethoxy-2,3-difluorophenyl)boronic acid in the Suzuki-Miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .
Action Environment
The efficacy and stability of (4-Ethoxy-2,3-difluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . Additionally, the compound is stable and environmentally benign , suggesting it may be less sensitive to environmental changes compared to other reagents.
Analyse Biochimique
Biochemical Properties
(4-Ethoxy-2,3-difluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid transfers its organic group to the palladium complex . This interaction is essential for the successful completion of the coupling reaction, making (4-Ethoxy-2,3-difluorophenyl)boronic acid a valuable tool in organic synthesis.
Cellular Effects
The effects of (4-Ethoxy-2,3-difluorophenyl)boronic acid on cellular processes are not extensively documentedFor instance, they can inhibit proteasomes, which are crucial for protein degradation and turnover in cells This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism
Molecular Mechanism
At the molecular level, (4-Ethoxy-2,3-difluorophenyl)boronic acid exerts its effects through interactions with biomolecules, particularly enzymes. The compound can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This mechanism is particularly relevant in the context of enzyme inhibition, where boronic acids can act as competitive inhibitors by mimicking the enzyme’s natural substrate. Additionally, (4-Ethoxy-2,3-difluorophenyl)boronic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Ethoxy-2,3-difluorophenyl)boronic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can impact the compound’s efficacy and potency in biochemical assays. Long-term exposure to (4-Ethoxy-2,3-difluorophenyl)boronic acid may result in cumulative effects on cellular processes, necessitating careful monitoring and control in experimental setups.
Dosage Effects in Animal Models
The effects of (4-Ethoxy-2,3-difluorophenyl)boronic acid in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, boronic acids can induce toxic or adverse effects, including organ damage and disruptions in metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in physiological responses. It is crucial to determine the optimal dosage range for (4-Ethoxy-2,3-difluorophenyl)boronic acid to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
(4-Ethoxy-2,3-difluorophenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in oxidation-reduction reactions, conjugation with glutathione, and other metabolic processes . These interactions can influence metabolic flux and alter the levels of key metabolites in cells. Understanding the metabolic pathways of (4-Ethoxy-2,3-difluorophenyl)boronic acid is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (4-Ethoxy-2,3-difluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution pattern of (4-Ethoxy-2,3-difluorophenyl)boronic acid can influence its bioavailability and therapeutic efficacy. Additionally, the compound’s interactions with cellular membranes and organelles play a crucial role in determining its intracellular distribution.
Subcellular Localization
(4-Ethoxy-2,3-difluorophenyl)boronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acids can localize to the cytoplasm, nucleus, or mitochondria, depending on their chemical properties and interactions with cellular components. Understanding the subcellular localization of (4-Ethoxy-2,3-difluorophenyl)boronic acid is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(4-ethoxy-2,3-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKSFBWOZSQGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568810 | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212386-71-5 | |
| Record name | B-(4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212386-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Ethoxy-2,3-difluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-2,3-difluorphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)






![1-[2-(3-Piperidinyl)ethyl]piperidine](/img/structure/B1316296.png)


![2,2',3,3',5,5',6,6'-Octafluoro-[1,1'-biphenyl]-4,4'-diol hydrate](/img/structure/B1316303.png)